

BI-882370: A Technical Guide to a DFG-out RAF Kinator

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Compound of Interest

Compound Name: BI-882370

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **BI-882370**, a potent and selective RAF kinase inhibitor. This document details its mechanism of action, binding kinetics, cellular and in vivo activity, and the experimental protocols used for its characterization.

Core Concepts: Mechanism of Action and Binding Mode

BI-882370 is a small molecule inhibitor that targets the RAF family of serine/threonine kinases, which are critical components of the MAPK/ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.^[1] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are implicated in a variety of cancers, most notably melanoma.^[1]

Unlike first-generation RAF inhibitors such as vemurafenib and dabrafenib, which bind to the active "DFG-in" conformation of the kinase, **BI-882370** is a "DFG-out" inhibitor. It specifically binds to and stabilizes the inactive conformation of the BRAF kinase.^[2] This distinct binding mode is thought to contribute to its improved efficacy and favorable safety profile, potentially by avoiding the paradoxical activation of the MAPK pathway observed with DFG-in inhibitors in wild-type BRAF cells.

The binding of **BI-882370** to the ATP-binding site of BRAF in the DFG-out conformation is characterized by specific hydrogen bond interactions. The aminopyridyl moiety of the inhibitor forms a two-point hinge-binding interaction, with the sulfonamide oxygen forming hydrogen bonds with the backbone NH of Phe595 and the side chain of Lys594. Additionally, the nitrogen atom of the sulfonamide is within hydrogen bonding distance to the main chain NH of Asp594.

[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-882370**, providing a comparative view of its potency and selectivity.

Table 1: Biochemical Activity of RAF Kinase Inhibitors

Compound	Binding Mode	BRAFV600E IC50 (nmol/L)	Wild-Type BRAF IC50 (nmol/L)	CRAF IC50 (nmol/L)	BRAFV600E KD (nmol/L)	Wild-Type BRAF KD (nmol/L)	CRAF KD (nmol/L)
BI-882370	DFG-out	0.4	0.8	0.6	4	6	3
Vemurafenib	DFG-in	72	117	33	240	560	220
Dabrafenib	DFG-in	1	2	0.7	3	4	16

Data sourced from enzymatic cascade RAF–MEK–ERK assays and reporter displacement assays.[2]

Table 2: Cellular Activity of **BI-882370**

Cell Line	BRAF Status	BI-882370 EC50 (nmol/L) for p-ERK Inhibition	BI-882370 EC50 (nmol/L) for Proliferation Inhibition
A375	V600E	0.5	1-10
SK-MEL-28	V600E	0.7	Not explicitly stated, but potent inhibition observed.
BRO	Wild-Type	Induces p-ERK at 3-300 nmol/L	>1,000

Data sourced from cell-based ELISAs and proliferation assays.[\[1\]](#)[\[2\]](#)

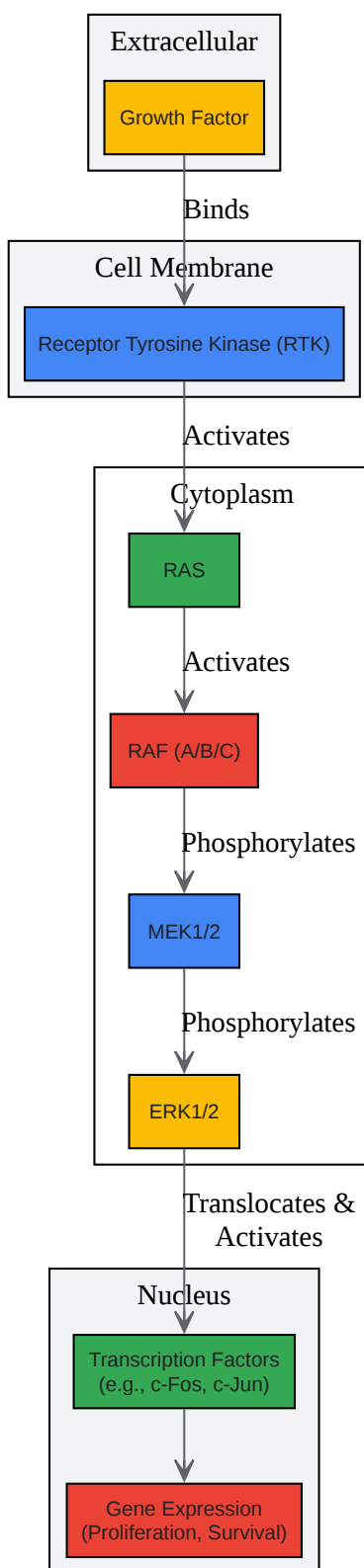
Table 3: Kinase Selectivity of **BI-882370**

Kinase	BI-882370 IC50 (nmol/L)
CSF1R	39
Other 14 kinases	Inhibited by $\geq 50\%$ at 1,000 nmol/L

Selectivity was determined against a panel of 253 kinases.[\[2\]](#)

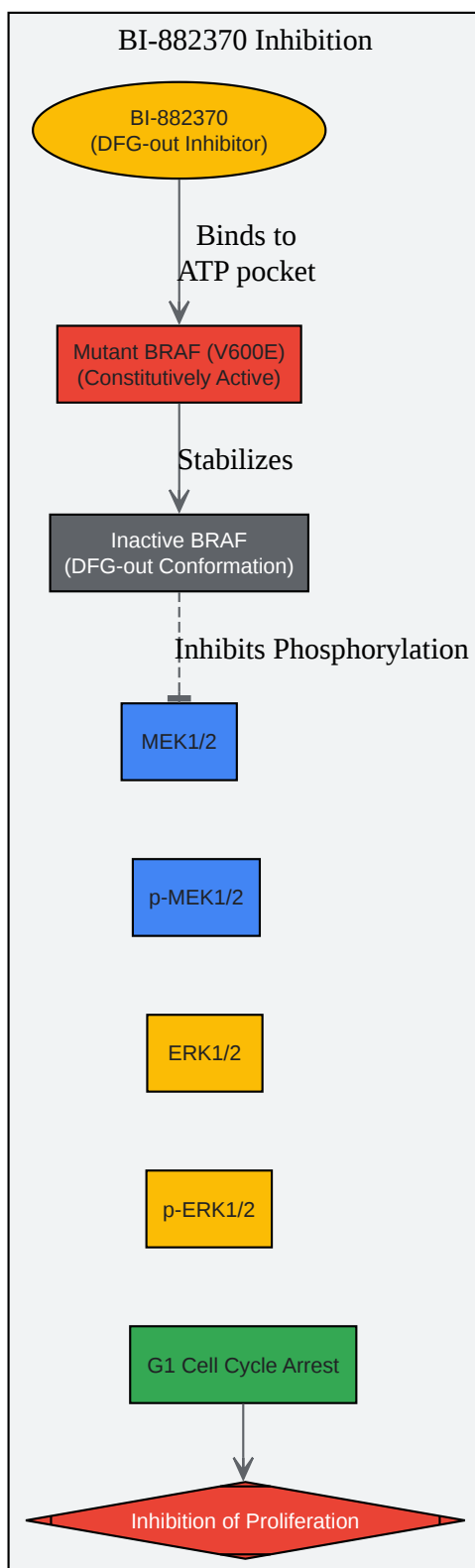
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MAPK/ERK signaling pathway, the mechanism of **BI-882370** action, and a typical experimental workflow for its evaluation.



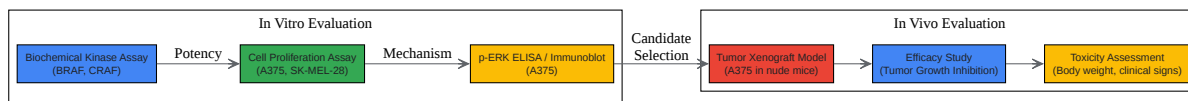
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MAPK/ERK Signaling Pathway



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Mechanism of **BI-882370** Action



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Typical Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **BI-882370**.

RAF Kinase Activity Assay (Enzymatic Cascade Assay)

This protocol describes a RAF-MEK-ERK cascade assay to determine the IC50 values of inhibitors against RAF kinases.

Materials:

- Recombinant RAF kinase (BRAFFV600E, wild-type BRAF, or CRAF)
- Kinase-inactive MEK1 (K97R)
- Kinase-inactive ERK2
- ATP
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- **BI-882370** and other test compounds
- 384-well plates
- Plate reader capable of measuring fluorescence or luminescence

Procedure:

- Prepare serial dilutions of **BI-882370** and control compounds in DMSO. Further dilute in assay buffer.
- In a 384-well plate, add the diluted compounds.
- Add a mixture of the respective RAF kinase and inactive MEK1 to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- In a separate step, use the product of the first reaction (phosphorylated MEK1) to initiate a second kinase reaction with inactive ERK2 and ATP.
- Incubate the second reaction at room temperature.
- Terminate the reaction and measure the amount of phosphorylated ERK2 using a suitable detection method, such as a phosphorylation-specific antibody in a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based format (e.g., Kinase-Glo®).
- Calculate the percent inhibition for each compound concentration relative to DMSO controls.
- Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Cell-Based p-ERK ELISA

This protocol details a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of ERK phosphorylation in cells treated with **BI-882370**.

Materials:

- A375 or SK-MEL-28 human melanoma cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates

- **BI-882370** and other test compounds
- Fixing solution (e.g., 4% formaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibody: anti-phospho-ERK1/2 (e.g., Sigma #M8159)
- Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., Dako #P0161)
- TMB substrate
- Stop solution (e.g., 1 M phosphoric acid)
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Seed A375 (10,000 cells/well) or SK-MEL-28 (7,500 cells/well) in a 96-well plate and incubate overnight.[\[3\]](#)
- Treat the cells with serial dilutions of **BI-882370** or control compounds for 2 hours.[\[3\]](#)
- Fix the cells with 4% formaldehyde for 20 minutes.[\[3\]](#)
- Wash the cells and permeabilize with 0.1% Triton X-100 in PBS.[\[3\]](#)
- Block non-specific binding with 5% non-fat dry milk in TBST.[\[3\]](#)
- Incubate with the primary anti-phospho-ERK1/2 antibody (1:500 dilution) overnight at 4°C.[\[3\]](#)
- Wash the cells and incubate with the HRP-conjugated secondary antibody (1:1,000 dilution) for 1 hour at room temperature.[\[3\]](#)
- Wash the cells and add TMB substrate. Incubate for 5-30 minutes.[\[3\]](#)
- Stop the reaction with 1 M phosphoric acid.[\[3\]](#)

- Measure the absorbance at 450 nm.
- Calculate the EC50 values by non-linear regression analysis.

Cell Proliferation Assay (AlamarBlue)

This protocol describes the use of the AlamarBlue assay to determine the effect of **BI-882370** on the proliferation of cancer cell lines.

Materials:

- A375 or other relevant cancer cell lines
- Cell culture medium
- 96-well cell culture plates
- **BI-882370** and other test compounds
- AlamarBlue reagent
- Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm)

Procedure:

- Seed cells in a 96-well plate at an appropriate density (e.g., 1×10^4 cells/ml) and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **BI-882370** or control compounds for 72 hours.
- Add AlamarBlue reagent to each well at 10% of the culture volume.
- Incubate for 4-8 hours at 37°C, protected from light.
- Measure fluorescence or absorbance using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

- Determine the EC50 values for proliferation inhibition.

Immunoblotting

This protocol outlines the procedure for analyzing the protein expression levels of key components of the MAPK pathway and cell cycle regulators.

Materials:

- A375 cells
- Cell lysis buffer (e.g., 20 mmol/L Tris pH 7.7, 100 mmol/L NaCl, 20 mmol/L β -glycerophosphate, 5 mmol/L MgCl₂, 1 mmol/L DTT, 0.1 mmol/L okadaic acid, 1 mmol/L sodium orthovanadate, protease inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-p-MEK, anti-p-ERK, anti-cyclin D1, anti-p27
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Treat A375 cells with **BI-882370** for 2 or 24 hours.
- Lyse the cells and quantify the protein concentration.

- Separate 30 µg of protein lysate per lane on an SDS-PAGE gel.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the desired primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and apply ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Human Tumor Xenograft Model

This protocol describes the in vivo evaluation of **BI-882370** in a mouse xenograft model using the A375 human melanoma cell line.

Materials:

- A375 human melanoma cells
- Female athymic nude mice (e.g., from Charles River Laboratories)
- Cell culture medium
- Matrigel
- **BI-882370** formulated for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Culture A375 cells to the exponential growth phase.
- Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 10×10^6 cells per 100 μ L.
- Subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Allow the tumors to grow to a mean volume of 50-100 mm³.
- Randomize the mice into treatment and control groups.
- Administer **BI-882370** (e.g., 6.25, 12.5, or 25 mg/kg, twice daily) or vehicle control orally.
- Measure tumor volume with calipers twice weekly.
- Monitor the body weight and general health of the mice regularly.
- Continue treatment for the specified duration (e.g., 18 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

BI-882370 represents a significant advancement in the development of RAF inhibitors. Its unique DFG-out binding mode confers high potency against BRAFV600E and a distinct selectivity profile. Preclinical data demonstrate superior efficacy in cellular and in vivo models of BRAF-mutant cancers compared to first-generation inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this promising class of therapeutic agents. The combination of **BI-882370** with other targeted therapies, such as MEK inhibitors, holds the potential to overcome drug resistance and improve clinical outcomes for patients with BRAF-mutant malignancies.^[4]

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